molecular formula C9H16ClN3 B2917440 (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride CAS No. 1955505-93-7

(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Cat. No.: B2917440
CAS No.: 1955505-93-7
M. Wt: 201.7
InChI Key: FVBXSFSVXUHEOR-UHFFFAOYSA-N
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Description

(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C9H15N3Cl. It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring is formed through a condensation reaction between hydrazine and a β-diketone or β-ketoester.

  • Cyclobutyl Substitution: The cyclobutyl group is introduced through a substitution reaction, often involving a cyclobutyl halide.

  • Methylation: The pyrazole core is methylated at the nitrogen atom to introduce the methyl group.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the pyrazole ring or the amine group.

  • Substitution: Substitution reactions can occur at the pyrazole ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyrazole-5-carboxylic acids and their derivatives.

  • Reduction Products: Reduced pyrazoles and amines.

  • Substitution Products: Halogenated pyrazoles and other substituted derivatives.

Scientific Research Applications

(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride exerts its effects involves:

  • Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors.

  • Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methanamine hydrochloride: is compared with other similar compounds, such as:

  • Pyrazole Derivatives: Other pyrazole derivatives with different substituents and functional groups.

  • Amine Compounds: Similar amine compounds with varying ring structures and substituents.

Uniqueness: The uniqueness of This compound lies in its specific combination of the cyclobutyl group and the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(4-cyclobutyl-2-methylpyrazol-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.ClH/c1-12-9(5-10)8(6-11-12)7-3-2-4-7;/h6-7H,2-5,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBXSFSVXUHEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C2CCC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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